1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride
Overview
Description
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a bicyclic azabicyclohexane structure. The hydrochloride salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclohexane core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Phenyl Ring Substitution: The phenyl ring is attached to the azabicyclohexane core through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The azabicyclohexane core provides structural rigidity, facilitating its binding to target sites.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
- cis-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride
Uniqueness
1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride stands out due to its unique combination of a trifluoromethyl group and an azabicyclohexane core. This structural arrangement imparts distinct physicochemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11;/h1-4,10,16H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWBCYLBIWPIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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